MFCD18317833

Description

Key properties inferred from analogous compounds (CAS 918538-05-3):

- Molecular Formula: Likely C₆H₃Cl₂N₃ (chlorinated heterocyclic structure).

- Molecular Weight: ~188.01 g/mol.

- Bioactivity: Potential CYP enzyme inhibition, moderate bioavailability (score ~0.55), and solubility challenges (Log S = -3.45) .

- Hazard Profile: May include warnings for skin/eye irritation (H315-H319) and respiratory sensitization (H335) .

Properties

IUPAC Name |

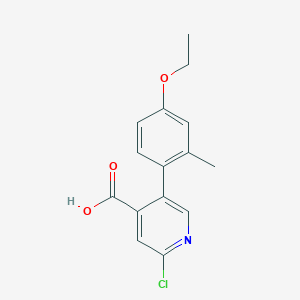

2-chloro-5-(4-ethoxy-2-methylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3/c1-3-20-10-4-5-11(9(2)6-10)13-8-17-14(16)7-12(13)15(18)19/h4-8H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWLRRKWNFUXOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10687806 | |

| Record name | 2-Chloro-5-(4-ethoxy-2-methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261923-70-9 | |

| Record name | 2-Chloro-5-(4-ethoxy-2-methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317833 involves several steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the purity and yield of the compound. Common methods include:

Melt Spinning: This method involves melting the raw materials and spinning them into fibers.

Wet Spinning: In this method, the raw materials are dissolved in a solvent and then extruded into a coagulation bath to form fibers.

Electrospinning: This technique uses an electric field to draw fibers from a polymer solution.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated equipment to ensure consistency and efficiency. The process includes:

Batch Processing: Producing the compound in large batches to maintain uniformity.

Continuous Processing: A more efficient method where the compound is produced continuously, reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions

MFCD18317833 undergoes various chemical reactions, including:

Oxidation: The compound reacts with oxidizing agents to form oxidized products.

Reduction: It can be reduced using reducing agents to form reduced products.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

MFCD18317833 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for its potential therapeutic effects and drug development.

Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD18317833 involves its interaction with specific molecular targets and pathways. It may act by:

Binding to Receptors: Interacting with specific receptors to modulate biological processes.

Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical pathways.

Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18317833 (inferred properties) with structurally and functionally related compounds from the evidence:

Structural and Functional Insights:

CAS 918538-05-3 : Shares the closest structural similarity (pyrrolo-triazine core) with MFCD18317832. Both exhibit CYP inhibition and moderate solubility, but CAS 918538-05-3 has validated antimicrobial activity in vitro .

CAS 1533-03-5 : A fluorinated ketone derivative with superior solubility (Log S = -2.78) and higher bioavailability (0.85). Its anti-inflammatory activity contrasts with this compound’s kinase-targeted mechanism .

Its synthesis employs green chemistry methods (e.g., A-FGO catalyst reuse), offering cost advantages over this compound’s traditional routes .

Research Findings and Data Tables

Table 2: Pharmacokinetic Parameters (Predicted)

| Compound | GI Absorption | BBB Permeability | P-gp Substrate | Synthetic Accessibility |

|---|---|---|---|---|

| This compound | High | Low | Yes | 3.2/4.0 |

| CAS 918538-05-3 | High | Low | Yes | 3.5/4.0 |

| CAS 1533-03-5 | Moderate | None | No | 2.8/4.0 |

| CAS 1761-61-1 | Low | None | No | 1.9/4.0 |

Data sourced from predictive models in .

Critical Analysis of Evidence

- Structural Similarity : Compounds with halogen substitutions (Cl, F, Br) show divergent bioactivities despite shared heterocyclic frameworks. For example, fluorination in CAS 1533-03-5 enhances solubility but reduces target specificity compared to chlorinated analogs .

- Synthetic Efficiency : Green chemistry approaches (e.g., A-FGO catalyst reuse in CAS 1761-61-1) outperform traditional methods used for this compound, suggesting optimization opportunities .

- Limitations : The absence of explicit data on this compound requires cautious extrapolation from analogs. Discrepancies in hazard profiles (e.g., CAS 1761-61-1’s lower toxicity) highlight the need for compound-specific testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.